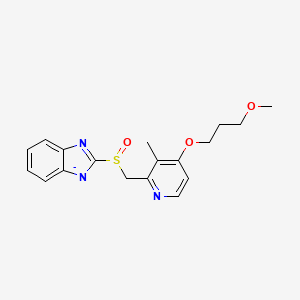

Rabeprazole(1-)

Description

Contextual Overview of Substituted Benzimidazole (B57391) Sulfoxide (B87167) Class

Rabeprazole (B1678785) belongs to the chemical class of substituted benzimidazole sulfoxides. tandfonline.comresearchgate.net This class of compounds is characterized by a core structure consisting of a benzimidazole ring system linked to a substituted pyridine (B92270) ring through a methylsulfinyl bridge. tandfonline.comresearchgate.net The unique arrangement of these heterocyclic rings and the sulfoxide group is fundamental to their mechanism of action. nih.gov The development of these compounds marked a significant advancement in medicinal chemistry, leading to a new class of antisecretory agents. rasayanjournal.co.in The substituents on both the benzimidazole and pyridine rings play a crucial role in modifying the compound's physicochemical properties and pharmacological activity. tandfonline.comnih.gov

Evolution of Rabeprazole Within Proton Pump Inhibitor Chemistry

The journey to Rabeprazole began with the discovery of timoprazole, a pyridylmethylsulfinyl benzimidazole, in 1974. tandfonline.comkarger.com This lead compound demonstrated potent inhibition of gastric acid secretion, paving the way for the development of more refined molecules. karger.comwikipedia.org The first commercially successful proton pump inhibitor, omeprazole (B731), was synthesized in 1979. tandfonline.comkarger.com Subsequent research focused on optimizing the structure to enhance efficacy and refine the metabolic profile. This led to the development of second-generation PPIs, including lansoprazole (B1674482) and pantoprazole (B1678409). karger.comkarger.com Rabeprazole, distinguished by its 3-methoxypropoxy side chain, emerged from these efforts as a compound with a greater antisecretory effect over a 24-hour period compared to other benzimidazoles. google.com

Scope and Research Significance of Rabeprazole as a Chemical Compound

Rabeprazole is a weak base and a prodrug, meaning it is inactive until it is converted into its active form in the acidic environment of the stomach's parietal cells. drugbank.comnih.gov Chemically, it is activated at a pH of 1.2 with a half-life of 78 seconds. drugbank.comefda.gov.et This acid-catalyzed transformation results in a sulfenamide (B3320178) intermediate, which then covalently binds to and inhibits the H+/K+ ATPase enzyme, also known as the proton pump. patsnap.comechemi.com This irreversible inhibition blocks the final step in gastric acid secretion. drugbank.comhres.ca The chemical structure of rabeprazole, particularly the sulfoxide group, is chiral, meaning it can exist as two non-superimposable mirror images (enantiomers). ijpsjournal.com Both the S- and R-enantiomers are reported to be pharmacodynamically active. ijpsjournal.com The unique pharmacological properties of rabeprazole have spurred further research into its synthesis, stability, and the development of new crystalline forms and derivatives. imist.magoogle.com

Physicochemical Properties of Rabeprazole

| Property | Value | Reference |

| Molecular Formula | C18H21N3O3S | nih.gov |

| Molecular Weight | 359.44 g/mol | sci-hub.se |

| Appearance | White to yellowish-white solid | wikipedia.org |

| Melting Point | Decomposes at 153.2–154°C | sci-hub.se |

| pKa | ~4.0 (pyridine nitrogen) | wikipedia.org |

| Solubility | Very soluble in water and methanol (B129727); freely soluble in ethanol (B145695) and chloroform; insoluble in ether and n-hexane. | wikipedia.org |

Chemical Synthesis

The synthesis of rabeprazole has been approached through various methods, often involving the condensation of a substituted pyridine derivative with a benzimidazole moiety. sci-hub.segoogle.comresearchgate.net A common route involves the reaction of 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride with 2-mercaptobenzimidazole (B194830) in the presence of a base like sodium hydroxide. google.comgoogle.com The resulting thioether intermediate, 2-[{4-(3-methoxy propoxy)-3-methyl pyridine-2-yl}methyl thio]-1H-benzimidazole, is then oxidized to form the sulfoxide, rabeprazole. researchgate.netgoogle.com Oxidizing agents such as m-chloroperbenzoic acid are frequently used for this step. sci-hub.segoogle.com Researchers have focused on developing efficient and environmentally friendly synthesis processes to improve yield and purity for large-scale manufacturing. google.comresearchgate.net

Spectroscopic Data

The structure of rabeprazole has been elucidated and confirmed using various spectroscopic techniques.

UV/Vis Spectroscopy: In methanol, rabeprazole exhibits two absorption maxima at approximately 205 nm and 275 nm. sci-hub.se

Infrared (IR) Spectroscopy: The IR spectrum of rabeprazole shows characteristic peaks corresponding to its functional groups. Key absorptions (in KBr, cm-1) include bands for N-H stretching (around 3382), C-H stretching (around 2927), aromatic C=C stretching (around 1583), and S=O stretching (around 1060). blogspot.com

Mass Spectrometry: The full scan mass spectrum of rabeprazole typically shows a molecular ion peak [M+H]+ at m/z 360. sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the arrangement of atoms within the molecule. The 1H NMR spectrum in deuterated methanol (CD3OD) shows distinct signals for the aromatic protons, the methyl group, the methoxy (B1213986) group, and the methylene (B1212753) groups of the side chain. blogspot.com

Crystal Structure

The solid-state structure of rabeprazole has been investigated, and different crystalline forms have been identified. google.com X-ray powder diffraction (XRPD) is a key technique used to characterize these different polymorphic forms. sci-hub.se For instance, crystalline Form Y of rabeprazole sodium exhibits characteristic peaks in its XRPD pattern at specific 2-theta angles. google.com The crystal structure of rabeprazole bound to human small C-terminal domain phosphatase 1 (Scp1) has also been determined by X-ray diffraction at a resolution of 2.35 Å, revealing that the compound binds to a hydrophobic pocket adjacent to the active site. rcsb.org

Chemical Derivatives and Analogs

The core benzimidazole sulfoxide scaffold has been a fertile ground for the development of various analogs. Omeprazole, lansoprazole, and pantoprazole are all closely related analogs of rabeprazole, differing in the substituents on the pyridine and benzimidazole rings. nih.govgoogle.com These structural modifications influence the compounds' physicochemical properties, such as their stability at different pH values and their metabolic pathways. nih.gov For example, rabeprazole's 3-methoxypropoxy side chain is a key structural differentiator from other PPIs. google.com Research continues in the area of synthesizing new derivatives and analogs to explore structure-activity relationships and potentially discover compounds with improved properties. rasayanjournal.co.inimist.ma

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3/q-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWNQAWYVGYXNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3O3S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies of Rabeprazole

Historical Development of Synthetic Routes

The synthesis of Rabeprazole (B1678785) and other proton pump inhibitors (PPIs) has evolved since their initial development. Early methods for preparing Rabeprazole sodium often involved multiple steps, including the isolation, purification, and drying of intermediate compounds. google.com A common starting point for many historical syntheses is 2,3-dimethylpyridine. google.com One of the foundational patents for Rabeprazole discloses a process involving the oxidation of Rabeprazole sulfide (B99878) with m-chloroperbenzoic acid. newdrugapprovals.org Over time, research has focused on improving efficiency and reducing the environmental impact of these synthetic routes. imist.maresearchgate.net These efforts have led to the development of more streamlined processes that are better suited for large-scale industrial production. researchgate.net

Classical Synthetic Pathways and Reaction Mechanisms

The classical synthesis of Rabeprazole involves a series of well-defined chemical reactions. A frequently utilized pathway starts with 2,3-dimethylpyridine N-oxide. wikipedia.org This is then subjected to nitration, followed by displacement of the nitro group with 3-methoxypropanol. wikipedia.org Subsequent steps involve a Polonovski rearrangement, saponification, and chlorination to form a key pyridine (B92270) intermediate. wikipedia.org This intermediate is then condensed with 2-mercaptobenzimidazole (B194830), and the resulting thioether is oxidized to yield Rabeprazole. wikipedia.orggpatindia.com

Another classical route begins with 4-chloro-2,3-dimethylpyridine (B1603871) N-oxide, which is reacted with 3-methoxypropanol. imist.magpatindia.com The resulting product undergoes rearrangement and hydrolysis to produce a pyridine-2-ylmethanol derivative, which is then chlorinated. gpatindia.com This chlorinated intermediate is condensed with 2-mercaptobenzimidazole to form the rabeprazole sulfide, which is subsequently oxidized. gpatindia.comgoogleapis.com

Elucidation of Key Intermediates

The synthesis of Rabeprazole relies on the formation of several crucial intermediate compounds. One of the most important is the 2-chloromethyl pyridine derivative, specifically 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride. google.comresearchgate.net This compound serves as a key building block for constructing the final Rabeprazole molecule. google.comresearchgate.net

Critical Reaction Steps: Oxidation, Condensation, and Alkylation

The synthesis of Rabeprazole involves several pivotal reaction steps:

Oxidation: The final and a critical step in most classical syntheses is the oxidation of the rabeprazole sulfide to the corresponding sulfoxide (B87167), which is Rabeprazole. wikipedia.orggoogleapis.com Various oxidizing agents have been employed for this transformation, including m-chloroperbenzoic acid (m-CPBA). gpatindia.comgoogleapis.com The control of this oxidation step is crucial to prevent over-oxidation to the sulfone byproduct. researchgate.net Alternative oxidizing agents like sodium hypohalite have also been used. google.comgoogle.com

Condensation: The condensation reaction brings together the two main heterocyclic components of Rabeprazole. This step involves the formation of a thioether linkage by reacting the 2-chloromethyl pyridine intermediate with 2-mercaptobenzimidazole. google.comgpatindia.comgoogleapis.com This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol (B145695). google.comgoogleapis.com

Alkylation: In some synthetic variations, an alkylation step is employed. For instance, the reaction of 4-chloro-2,3-dimethylpyridine N-oxide with sodium 3-methoxypropan-1-olate is an alkylation that introduces the methoxypropoxy side chain. gpatindia.com

Advanced Synthetic Approaches

In recent years, more advanced methods for synthesizing Rabeprazole have been developed, focusing on enantioselectivity and environmentally friendly processes.

Enantioselective Synthesis Strategies

Rabeprazole is a chiral molecule and exists as a racemic mixture of two enantiomers. researchgate.net Research has been directed towards the enantioselective synthesis of the individual enantiomers, particularly the R-(+)-enantiomer, also known as dexrabeprazole. One approach involves the asymmetric oxidation of the prochiral rabeprazole sulfide. google.com This has been achieved using a chiral catalyst system, such as a complex of vanadium acetylacetonate (B107027) and a chiral tetradentate organic ligand, in the presence of an oxidant like cumene (B47948) hydroperoxide. google.com Another method for separating the enantiomers involves chiral chromatography. mdpi.comresearchgate.net

Green Chemistry Principles in Rabeprazole Synthesis

Efforts to make the synthesis of Rabeprazole more environmentally friendly have focused on several key principles of green chemistry. taylorfrancis.com This includes the use of less hazardous solvents and reagents, minimizing waste, and improving atom economy. google.comresearchgate.net For example, processes have been developed that use water or a mixture of water and a water-miscible solvent for the condensation step, reducing the reliance on organic solvents. google.com

Furthermore, the use of catalytic oxidation methods is a green approach. The use of heteropolyacids like H3PW12O40 with hydrogen peroxide as the oxidant represents a more environmentally benign alternative to traditional stoichiometric oxidizing agents for the conversion of the sulfide to the sulfoxide. ijcce.ac.ir Biocatalytic methods, employing enzymes such as cytochrome P450 monooxygenases, are also being explored for the oxidation step and other transformations in the synthesis, offering a highly selective and sustainable route. nih.govmdpi.com The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same reactor without isolating intermediates, also contributes to a greener process by reducing solvent usage and waste generation. google.com

Continuous Flow Chemistry Techniques

Continuous flow chemistry represents a significant advancement in the synthesis of active pharmaceutical ingredients (APIs), including rabeprazole. researchgate.net This methodology offers a safer, more efficient, and highly controllable alternative to conventional batch production. researchgate.netmt.com In a continuous flow system, reactants are pumped through a network of tubes or microreactors where the chemical transformation takes place. mdpi.comazolifesciences.com This approach allows for superior control over critical process parameters such as temperature, pressure, and reaction time. mt.com

A key application of flow chemistry in rabeprazole synthesis is the oxidation of the rabeprazole sulfide intermediate to the final sulfoxide product. researchgate.net This oxidation is a critical and often challenging step due to its exothermic nature, which can lead to the formation of impurities like rabeprazole sulfone in traditional batch reactors. researchgate.net Continuous flow reactors, with their high surface-area-to-volume ratio, facilitate rapid heat dissipation, minimizing the risk of over-oxidation and enhancing reaction safety. vapourtec.comcontractpharma.com

Research has demonstrated the successful implementation of continuous flow for this critical oxidation step, achieving high purity (98.78% ±0.13%) in a significantly reduced reaction time of 56 seconds, compared to at least 2 hours in a batch process. researchgate.net This highlights the potential of microreactors to substantially improve the efficiency of rabeprazole synthesis. researchgate.net The use of techniques like packed-bed reactors with immobilized oxidizing agents further contributes to the safety and efficiency of the process. researchgate.net

Key Advantages of Continuous Flow Synthesis of Rabeprazole:

| Advantage | Description | Source(s) |

| Enhanced Safety | Minimizes the handling of hazardous materials and allows for superior control of exothermic reactions. researchgate.netvapourtec.comcontractpharma.com The small reactor volumes limit the amount of energetic material present at any given time. contractpharma.com | researchgate.netvapourtec.comcontractpharma.com |

| Improved Yield and Purity | Precise control over reaction conditions minimizes the formation of by-products, leading to higher yields and purer products. mt.com | mt.com |

| Faster Reactions | The high heat and mass transfer rates in flow reactors can significantly reduce reaction times. mt.com | mt.com |

| Scalability | Scaling up production is often more straightforward than with batch processes, either by running the system for longer or by using multiple reactors in parallel ("numbering-up"). researchgate.netscielo.br | researchgate.netscielo.br |

| Process Intensification | Continuous flow allows for the use of higher concentrations and temperatures, leading to more efficient processes. scielo.br | scielo.br |

Process Optimization and Scale-Up Considerations

Optimizing the synthetic process and successfully scaling it up are crucial for the commercial viability of rabeprazole production. acs.org Process optimization involves a systematic investigation of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. researchgate.net

A critical aspect of optimization is the identification and control of Critical Process Parameters (CPPs). For rabeprazole synthesis, these often include:

Temperature: Particularly during the exothermic oxidation step, precise temperature control is vital to prevent the formation of the sulfone impurity. researchgate.net

Reagent Stoichiometry: The molar ratio of the oxidizing agent to the sulfide intermediate must be carefully controlled to ensure complete conversion without over-oxidation. researchgate.net

Reaction Time: Optimizing the residence time in the reactor is key to maximizing throughput and minimizing degradation. acs.org

Solvent System: The choice of solvent impacts reactant solubility, reaction rates, and the impurity profile. newdrugapprovals.orggoogle.com

pH Control: Maintaining the correct pH during work-up and isolation is essential for the stability and successful crystallization of the final product. scribd.com

Scaling up the synthesis of rabeprazole from the laboratory to industrial production introduces challenges related to maintaining consistent process control. acs.org Heat and mass transfer can become less efficient in larger batch reactors, potentially leading to variations in product quality. acs.org The handling of large quantities of flammable or corrosive materials also requires careful engineering and safety protocols. google.com

To address these challenges, manufacturers often employ Process Analytical Technology (PAT) for real-time monitoring and control of CPPs. Furthermore, developing a robust and scalable purification method, typically crystallization, is essential to consistently achieve the high purity required for the final API. google.com

Critical Process Parameters in Rabeprazole Synthesis

| Parameter | Stage of Synthesis | Importance | Source(s) |

| Temperature | Oxidation | Prevents over-oxidation to sulfone impurity. | researchgate.net |

| Oxidant Concentration | Oxidation | Affects reaction rate and impurity formation. | researchgate.net |

| pH | Work-up/Isolation | Crucial for product stability and crystallization. | scribd.com |

| Solvent Choice | Multiple Stages | Influences solubility, reaction kinetics, and purity. | newdrugapprovals.orggoogle.com |

Patent Landscape in Rabeprazole Synthesis

The patent landscape for rabeprazole reflects its significant commercial success and the ongoing efforts to improve its synthesis. The original patents covering the rabeprazole molecule and its initial synthetic routes were filed by Eisai Co., Ltd. newdrugapprovals.orggoogle.com With the expiration of these foundational patents, the field has become competitive, with numerous generic pharmaceutical companies developing and patenting their own synthetic methodologies. google.com

A review of the patent literature reveals several key areas of innovation:

Process Improvements: A significant number of patents focus on optimizing specific reaction steps. This includes the use of different oxidizing agents, catalysts, and solvent systems to increase yields, reduce the formation of impurities, and lower manufacturing costs. googleapis.compatsnap.com For instance, patents describe the use of sodium hypohalite as an oxidizing agent, presenting an alternative to the commonly used m-chloroperbenzoic acid. googleapis.comgoogle.com

Polymorphism: Several patents claim novel crystalline and amorphous forms of rabeprazole sodium. ebi.ac.uk Different polymorphic forms can have different physical properties, such as stability and solubility, which are important for formulation.

Purification Methods: Patented innovations also include improved methods for purifying rabeprazole, aiming to effectively remove specific impurities, such as the rabeprazole sulfone, to meet stringent regulatory requirements. google.com

The ongoing patent activity indicates a dynamic field of research and development, with companies continuously seeking to gain a competitive edge through improved and more cost-effective manufacturing processes for rabeprazole. imist.ma

Key Areas of Patented Innovation in Rabeprazole Synthesis

| Innovation Area | Description | Representative Assignees | Source(s) |

| Alternative Oxidizing Agents | Use of reagents like sodium hypohalite for the sulfide-to-sulfoxide conversion. | Generic manufacturers | googleapis.comgoogle.com |

| Crystalline & Amorphous Forms | Patents covering specific solid-state forms of rabeprazole sodium with distinct properties. | Various pharmaceutical companies | ebi.ac.uk |

| Improved Purification | Methods to reduce the levels of specific impurities, such as the sulfone by-product. | Ranbaxy Laboratories, Cipla | google.com |

| Continuous Flow Processes | Application of flow chemistry to improve the safety and efficiency of the synthesis. | Emerging area of innovation | imist.ma |

Molecular Mechanism of Action: Chemical Transformations and Interactions

Prodrug Activation: Protonation and Sulfenamide (B3320178) Formation

Rabeprazole (B1678785) is administered as an inactive prodrug that requires an acidic environment to become pharmacologically active. gpatindia.comdrugbank.com This activation process is a critical step in its mechanism of action and involves a series of chemical rearrangements. The journey begins as rabeprazole, a weak base, accumulates in the highly acidic secretory canaliculi of the stimulated parietal cells, where the pH can be as low as 1.0. nih.gov

This acidic milieu facilitates the protonation of the rabeprazole molecule. The process involves two key protonation steps. The first protonation occurs on the pyridine (B92270) ring, which helps to trap the drug at its site of action. nih.govnih.gov A subsequent, second protonation takes place on the benzimidazole (B57391) ring. nih.govnih.gov This dual protonation is essential for the conversion of the prodrug into its active form. researchgate.net

The protonated rabeprazole then undergoes a rapid chemical rearrangement. This transformation leads to the formation of a highly reactive thiophilic species, a tetracyclic sulfenamide. nih.govwikipedia.org It is this activated sulfenamide form, not the original rabeprazole molecule, that is responsible for inhibiting the proton pump. drugbank.com The formation of either a sulfenic acid or the tetracyclic sulfenamide is the final step in the activation cascade. nih.govnih.gov

Covalent Binding to H+/K+-ATPase: Elucidation of Chemical Adducts

The activated form of rabeprazole, the sulfenamide, exerts its inhibitory effect by forming a covalent bond with the H+/K+-ATPase enzyme. wikipedia.orgdrugbank.com This interaction is highly specific, targeting cysteine residues on the alpha subunit of the proton pump. gpatindia.comnih.gov The formation of this covalent bond results in the irreversible inhibition of the enzyme's activity. researchgate.net

The chemical adduct formed is a disulfide bond between the sulfenamide and the sulfhydryl group (-SH) of a cysteine residue. gpatindia.comresearchgate.net This covalent modification effectively blocks the final step in the gastric acid secretion pathway. fda.gov Research has identified specific cysteine residues that are crucial for this interaction. While omeprazole (B731), another proton pump inhibitor, primarily binds to cysteine 813 and 892, rabeprazole has been shown to bind to cysteine 813 and can also interact with cysteines 321 and 892. nih.govwikipedia.org This covalent binding inactivates the proton pump, preventing it from pumping hydrogen ions into the gastric lumen. researchgate.net

pH-Dependent Chemical Reactivity and Activation Kinetics

The chemical activation of rabeprazole is highly dependent on the surrounding pH. clinicsearchonline.org The rate of its conversion to the active sulfenamide is significantly influenced by the acidity of the environment. nih.gov Rabeprazole demonstrates a faster rate of activation across a broader pH range compared to other proton pump inhibitors like omeprazole, lansoprazole (B1674482), and pantoprazole (B1678409). wikipedia.org

This rapid activation is attributed to the chemical properties of rabeprazole, specifically the pKa of its pyridine and benzimidazole rings. The pKa of the pyridine nitrogen (pKa1) for rabeprazole is 4.53, which is higher than that of other PPIs, contributing to its efficient accumulation in the acidic parietal cells. nih.gov The subsequent protonation of the benzimidazole ring, which has a pKa2 of 0.62, leads to the rapid formation of the active sulfenamide. nih.gov

The following table summarizes the chemical activation half-lives of rabeprazole compared to other proton pump inhibitors at different pH values, highlighting its faster activation kinetics. clinicsearchonline.org

| Proton Pump Inhibitor | Activation Half-life at pH 1.2 (minutes) | Activation Half-life at pH 5.1 (minutes) |

| Rabeprazole | 1.3 | 7.2 |

| Lansoprazole | 2.0 | 90 |

| Omeprazole | 2.8 | 84 |

| Pantoprazole | 4.6 | 282 |

This data demonstrates the significantly faster conversion of rabeprazole to its active form, especially at a less acidic pH, compared to other PPIs.

This rapid activation translates to a faster onset of its acid-suppressing effects. nih.gov In vitro studies have shown that rabeprazole is chemically activated at pH 1.2 with a half-life of 78 seconds. fda.govdrugbank.com

Theoretical and Computational Studies of Molecular Interactions

To gain a deeper understanding of the molecular mechanisms underlying rabeprazole's action, researchers have employed theoretical and computational methods. These studies provide valuable insights into the electronic properties, binding modes, and structure-activity relationships of the drug.

Quantum chemical calculations, such as those using density functional theory (DFT), have been utilized to investigate the molecular structure, electronic properties, and reactivity of rabeprazole. researchgate.netbiomedgrid.com These studies help in understanding the stability of the molecule and the distribution of charges, which are crucial for its interaction with the proton pump. researchgate.net For instance, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the molecule's ability to donate or accept electrons, which is relevant to its chemical reactivity. biomedgrid.com Natural bond orbital (NBO) analysis has been used to study the stability arising from hyperconjugative interactions and charge delocalization within the rabeprazole molecule. researchgate.net

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of rabeprazole to its target, the H+/K+-ATPase. nih.govresearchgate.netwjahr.com These simulations provide a three-dimensional view of the drug-protein interaction, revealing the specific amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds and van der Waals forces. nih.govresearchgate.net

Docking studies have helped to visualize how rabeprazole and its activated form fit into the binding pocket of the proton pump. nih.gov Molecular dynamics simulations further allow for the study of the dynamic behavior of the drug-protein complex over time, providing insights into the stability of the binding and any conformational changes that may occur in the enzyme upon drug binding. wjahr.commedscape.com These computational approaches are instrumental in understanding the precise molecular determinants of rabeprazole's inhibitory activity. wjahr.com

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. For rabeprazole and other proton pump inhibitors, SAR studies have provided valuable insights into the features necessary for potent inhibition of the H+/K+-ATPase. gpatindia.comwjahr.com

Key structural components of rabeprazole, such as the substituted pyridine and benzimidazole rings, are crucial for its activity. gpatindia.com Modifications to these rings can significantly impact the drug's pKa, rate of activation, and binding affinity to the proton pump. For example, the methoxypropoxy group at the 4-position of the pyridine ring in rabeprazole is a key difference compared to other PPIs and contributes to its unique pharmacological profile. wikipedia.org The inhibitory activity of these compounds is also influenced by the hydrophobic groups substituted on the phenyl ring. gpatindia.com An increase in the hydrophobicity at the ortho-position of the phenyl ring has been shown to increase the inhibitory activity. gpatindia.com

Structure-Activity Relationships (SAR) from a Chemical Perspective

Influence of Substituents on Chemical Reactivity

The chemical reactivity of proton pump inhibitors (PPIs), including Rabeprazole(1-), is critically dependent on their acid-catalyzed activation in the acidic environment of the parietal cell secretory canaliculus. nih.govontosight.ai The substituents on the shared 2-pyridylmethylsulfinylbenzimidazole pharmacophore of PPIs dictate their electronic properties, which in turn govern the rate of this activation. nih.gov

A key parameter influenced by the substituents is the acid dissociation constant (pKa) of the pyridine ring nitrogen. nih.gov Rabeprazole possesses a pKa of approximately 5.0, which is notably higher than that of other PPIs such as omeprazole (pKa 4.0), lansoprazole (pKa 3.9), and pantoprazole (pKa 3.8). clinicsearchonline.org This higher pKa is a direct result of the electron-donating nature of its specific substituents. nih.gov

The significance of this higher pKa is that Rabeprazole can be protonated and thereby activated over a broader and less acidic pH range compared to other PPIs. clinicsearchonline.orgresearchgate.netspandidos-publications.com This leads to a significantly faster rate of conversion to its active form, a tetracyclic sulfenamide. nih.govpatsnap.com The rapid activation is a distinguishing feature of Rabeprazole's chemical reactivity. clinicsearchonline.org Research findings have quantified this difference in activation speed, demonstrating Rabeprazole's rapid conversion under various pH conditions. clinicsearchonline.org

| Compound | pKa | Activation Half-Life at pH 1.2 (minutes) | Activation Half-Life at pH 5.1 (minutes) |

|---|---|---|---|

| Rabeprazole | 5.0 | 1.3 | 7.2 |

| Lansoprazole | 3.9 | 2.0 | 90 |

| Omeprazole | 4.0 | 2.8 | 84 |

| Pantoprazole | 3.8 | 4.6 | 282 |

Correlation of Electronic and Steric Factors with Molecular Interaction

Following its rapid chemical activation, the resulting sulfenamide derivative of Rabeprazole engages in a specific molecular interaction with its target, the H+/K+-ATPase enzyme, also known as the proton pump. patsnap.compediatriconcall.com This interaction is an irreversible covalent inhibition, which is the basis for the drug's sustained effect. nih.govnih.gov Both electronic and steric factors inherent to the Rabeprazole molecule are crucial for this interaction.

The electronically activated sulfenamide is a highly reactive thiophilic agent that seeks out and forms disulfide bonds with sulfhydryl groups of specific cysteine residues on the alpha-subunit of the proton pump. nih.govspandidos-publications.comgpatindia.com This covalent binding locks the enzyme in an inactive conformation, preventing it from pumping hydrogen ions into the gastric lumen. nih.govwikipedia.org

The specific pattern of covalent bonding is unique to each PPI, influenced by the steric and electronic properties of its structure. wikipedia.org These factors guide the activated drug to interact with particular cysteine residues accessible from the luminal surface of the enzyme. wikipedia.orgresearchgate.net Rabeprazole has been shown to form covalent bonds with cysteine residues at positions 813, 892, and 321 of the H+/K+-ATPase. wikipedia.org This multi-site binding contributes to its effective and potent inhibition of the enzyme. The interaction is distinct from other PPIs; for instance, pantoprazole binds to cysteines 813 and 822, while lansoprazole interacts with cysteines 813 and 321. wikipedia.org

Quantitative structure-activity relationship (QSAR) studies further elucidate the role of these factors. researchgate.netgpatindia.com Such analyses indicate that electronic parameters (like Hammett's electronic parameter) and steric parameters (like Taft's steric parameter) are significant in predicting the inhibitory activity of these compounds, supporting a mechanism that involves the formation of a cyclic intermediate prior to the final covalent interaction. researchgate.netgpatindia.com Hydrophobic properties of the substituents also play a role in the molecular interaction, potentially by influencing how the drug is positioned at the enzyme's active site. gpatindia.com

| Compound | Cysteine Binding Sites |

|---|---|

| Rabeprazole | Cys813, Cys892, Cys321 |

| Omeprazole | Cys813, Cys892 |

| Lansoprazole | Cys813, Cys321 |

| Pantoprazole | Cys813, Cys822 |

Degradation Chemistry and Stability of Rabeprazole

Hydrolytic Degradation Pathways

The stability of rabeprazole (B1678785) is significantly influenced by pH. psu.edu It is known to be labile in acidic and neutral environments while exhibiting greater stability under alkaline conditions. psu.eduresearchgate.net

Acid-Catalyzed Degradation Mechanisms

Rabeprazole undergoes rapid degradation in acidic media. psu.edu The decomposition half-life in aqueous solutions with a pH below 3.0 is less than 10 minutes. nih.gov This acid-catalyzed degradation is a major pathway, leading to the formation of several degradation products. researchgate.netresearchgate.net

In an acidic environment, rabeprazole is converted non-enzymatically to its primary degradation product, thioether-rabeprazole. researchgate.netnih.govresearchgate.net This conversion is a result of the acidic conditions promoting the rearrangement of the rabeprazole molecule. researchgate.net The reaction is catalyzed by hydrogen ions and involves the protonation of the benzimidazole (B57391) nitrogen, initiating the degradation cascade. researchgate.netingentaconnect.com Studies have shown that the degradation follows first-order kinetics. nih.govresearchgate.netingentaconnect.com The rate of this degradation is accelerated as the pH decreases. rsc.org

Base-Catalyzed Degradation Mechanisms

While more stable in alkaline conditions, rabeprazole can still undergo degradation, particularly through base-catalyzed hydrolysis. psu.eduresearchgate.net Studies have shown significant degradation under basic hydrolysis conditions. researchgate.netmdpi.comnih.gov The degradation in neutral to basic solutions is accelerated as the pH increases, suggesting a base-catalyzed mechanism. rsc.org One study observed mild degradation under base stress (0.1N NaOH at 60°C for 30 minutes). innovareacademics.in

Oxidative Degradation Pathways

Rabeprazole is susceptible to oxidative degradation. researchgate.netmdpi.comnih.gov Forced degradation studies using hydrogen peroxide have demonstrated significant degradation of the drug. nih.govresearchgate.net One study using 1% hydrogen peroxide found that the major impurity formed was Imp-4, reaching 3.27%, with total impurities of about 8.50%. nih.gov Another investigation using 10% hydrogen peroxide also confirmed its susceptibility to oxidation. researchgate.net The kinetics of oxidative degradation have been investigated, highlighting the importance of protecting rabeprazole from oxidizing agents. nih.gov

Photolytic Degradation Studies

Exposure to light can also lead to the degradation of rabeprazole. nih.govresearchgate.net Photodegradation studies using UVC-254 nm and metal-halide lamps have been conducted to understand its light sensitivity. nih.gov When in a methanol (B129727) solution, rabeprazole degradation follows zero-order kinetics and forms one main degradation product, identified as benzimidazolone. nih.gov Other identified photodegradation products include benzimidazole and [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol. nih.gov

Interestingly, the physical form of the drug influences its photostability. Powdered commercial tablets exposed to UVC irradiation showed the same degradation products, although the degradation rate was slower than in solution. nih.gov In contrast, intact tablets were found to be stable even after 50 days of exposure to the same light source, suggesting that the formulation and coating play a crucial role in protecting the active ingredient from light. nih.gov However, some studies have reported no degradation under photolytic stress. innovareacademics.in

Thermal Degradation Characteristics

Heat is another factor that can compromise the stability of rabeprazole. nih.gov The compound is known to be chemically unstable above its melting point of 140–141°C, with decomposition occurring between 153.2–154°C. sci-hub.se Thermogravimetric analysis has confirmed this thermal instability. sci-hub.se

Forced degradation studies have shown that rabeprazole degrades significantly under thermal stress. researchgate.netmdpi.comnih.gov One study observed mild degradation when rabeprazole was subjected to a temperature of 105°C for 2 hours and 30 minutes. innovareacademics.in Another study reported significant degradation under dry heat conditions. researchgate.net

Influence of Excipients on Chemical Stability

The choice of excipients in a rabeprazole formulation is critical to its stability due to the drug's sensitivity to its chemical environment. researchgate.net

Acidic excipients, such as acrylic acid polymers (e.g., Carbomer 934), can significantly accelerate the degradation of rabeprazole. researchgate.netkoreascience.kr The carboxylic acid groups of these polymers can interact with the basic benzimidazole nitrogen of rabeprazole, promoting acid-catalyzed degradation. researchgate.netkoreascience.kr This interaction leads to the formation of thioether-rabeprazole and a noticeable color change to strong brown. researchgate.netkoreascience.kr

Conversely, alkaline excipients like magnesium oxide (MgO) can act as stabilizers. researchgate.netkoreascience.kr By creating a more alkaline microenvironment, these excipients help to mitigate the acid-catalyzed degradation of rabeprazole. psu.eduresearchgate.net Neutral excipients such as hydroxypropyl methylcellulose (B11928114) (HPMC) have also been shown to be compatible with rabeprazole, with no significant changes in degradation kinetics observed. researchgate.netkoreascience.kr

The table below summarizes the compatibility of rabeprazole with different types of excipients based on storage for two weeks at 40°C and 75% relative humidity. researchgate.net

| Excipient | Type | Rabeprazole Remaining (%) after 2 weeks | Observation |

| None | - | Decreased | - |

| Carbomer 934 | Acidic | 56.8% | Significant decrease, strong brown color |

| HPMC 4000 | Neutral | Almost unchanged | Compatible |

| MgO | Alkaline | Almost unchanged | Compatible, acts as a stabilizer |

Other studies have investigated the stabilizing effects of various "Generally Recognized As Safe" (GRAS)-listed excipients in simulated intestinal fluid (pH 6.8). nih.govresearchgate.net Excipients such as Brij 58, Poloxamer 188, Cremophor RH40, Gelucire 44/14, and PEG 6000 were found to improve the stability of rabeprazole. nih.govresearchgate.net Among these, Brij 58 showed the greatest stabilizing effect, significantly reducing the degradation rate constants at both 37°C and 60°C. nih.govresearchgate.net The stabilizing mechanism of these hydrophilic polymeric excipients is thought to be related to their ability to solubilize and form micelles around the thioether-rabeprazole degradation product. nih.govresearchgate.net

The table below shows the effect of different excipients on the degradation rate constant (k) of rabeprazole in simulated intestinal fluid (pH 6.8). nih.govresearchgate.net

| Excipient | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) |

| None | 37 | 0.75 |

| None | 60 | 2.78 |

| Brij 58 | 37 | 0.22 |

| Brij 58 | 60 | 0.53 |

In the development of immediate-release tablets, the use of sodium bicarbonate as an excipient has been explored. nih.gov The rapid dissolution of sodium bicarbonate in the outer layer of a dry-coated tablet raises the surrounding pH, thereby protecting the rabeprazole in the inner core from acid degradation in the stomach. nih.gov Compatibility studies have also shown that excipients that can induce the Maillard reaction, such as dicalcium phosphate (B84403) dihydrate, sodium croscarmellose, microcrystalline cellulose (B213188), and pregelatinized starch, can lead to the decomposition of rabeprazole. nih.gov

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are critical for ensuring the quality, safety, and efficacy of rabeprazole. Forced degradation studies, conducted under the stress conditions mandated by the International Council for Harmonisation (ICH) guidelines (Q1A R2), are essential for revealing potential degradants. rsc.orgresearchgate.net These studies involve subjecting rabeprazole to hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress to accelerate the degradation process. researchgate.netwisdomlib.orgpsu.edu The resulting degradation products are then identified using a variety of advanced analytical techniques.

The separation of these degradants from the parent drug and from each other is typically achieved using high-performance liquid chromatography (HPLC). jocpr.comjocpr.compsu.edu Further characterization is accomplished using hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS/MS), which provides information on the molecular weight and fragmentation patterns of the impurities. rsc.orgjocpr.comnih.gov For unambiguous structure elucidation, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed. rsc.orgjocpr.comtandfonline.comjocpr.com

Several key degradation products and process-related impurities of rabeprazole have been identified and characterized. tandfonline.comtandfonline.com These include Rabeprazole Sulfide (B99878), Rabeprazole Sulphone, and Rabeprazole N-oxide. jocpr.comtandfonline.comjocpr.comtandfonline.com

Rabeprazole Sulfide: Also known as Rabeprazole Thioether, this compound is a primary metabolite and a known impurity that can form during synthesis and degradation. jocpr.comjocpr.commedkoo.commedchemexpress.com It is often observed in acid-catalyzed degradation pathways. researchgate.netnih.gov Its formation involves the reduction of the sulfoxide (B87167) group of rabeprazole.

Rabeprazole Sulphone: This impurity, also referred to as Rabeprazole Impurity D by the USP, is a sulfone derivative formed through the oxidation of the sulfoxide moiety in rabeprazole. ontosight.aijocpr.com It is a common product of oxidative stress conditions and can also be a by-product of the synthesis process. ontosight.aitandfonline.comjocpr.com The presence of the sulfonyl group characterizes this stable compound. ontosight.ai

Rabeprazole N-oxide: Formed under oxidative conditions, Rabeprazole N-oxide is a key metabolite and degradation product. tandfonline.comchemblink.comontosight.ai Its structure is similar to rabeprazole but includes an N-oxide group, which can impact its pharmacokinetic properties. ontosight.ai

In addition to these major degradants, other related substances and impurities have been synthesized and characterized to ensure comprehensive quality control of the drug substance. jocpr.comtandfonline.comjocpr.comtandfonline.com These include chloro- and methoxy-analogues of rabeprazole, as well as other compounds formed under specific stress conditions. nih.govingentaconnect.com For instance, studies on stressed tablets have identified impurities such as 1H-benzo[d]imidazole-2-sulfonic acid and 4-(3-methoxy propoxy)-3-methyl-2-pyridine carboxylic acid. nih.gov A comprehensive study identified a total of ten previously unknown degradation products (R1–R10) using LC-ESI-MS/MS experiments. rsc.org

The following tables provide detailed information on some of the well-characterized degradation products of rabeprazole.

Table 1: Key Degradation Products of Rabeprazole

This table outlines the primary impurities identified during the degradation and synthesis of rabeprazole.

| Impurity Name | Synonyms | CAS Number | Formation Condition |

| Rabeprazole Sulfide | Rabeprazole Thioether, Rabeprazole Impurity E | 117977-21-6 | Metabolite, Acidic Degradation |

| Rabeprazole Sulphone | Rabeprazole Impurity D | Not Available | Oxidative Degradation, Synthesis By-product |

| Rabeprazole N-oxide | - | 924663-38-7 | Metabolite, Oxidative Degradation |

| Rabeprazole Sulfide N-Oxide | - | 924663-40-1 | Not Available |

Table 2: Physicochemical Properties and Identification Data of Rabeprazole Degradants

This table provides the molecular formula, molecular weight, and key spectral data used for the characterization of rabeprazole's degradation products.

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Identification Data (m/z) |

| Rabeprazole Sulfide | C18H21N3O2S | 343.45 | 344.1 |

| Rabeprazole Sulphone | C18H21N3O4S | 375.44 | 376.1 |

| Rabeprazole N-oxide | C18H21N3O4S | 375.44 | 376.1 |

| Rabeprazole Sulfide N-Oxide | C18H21N3O3S | 371.45 | Not Available |

Solid State Chemistry and Polymorphism of Rabeprazole Salts

Polymorphic Forms of Rabeprazole (B1678785) Sodium: Crystalline and Amorphous

Rabeprazole sodium exists in several crystalline polymorphs, often designated by letters (e.g., Form X, Form Y, Form Z, Form F), as well as an amorphous form. rasayanjournal.co.in The amorphous form, lacking a long-range ordered crystal lattice, is generally more soluble than its crystalline counterparts. rasayanjournal.co.in This increased solubility can potentially enhance bioavailability. rasayanjournal.co.in In contrast, crystalline forms possess a defined, repeating arrangement of molecules.

At least ten different crystalline forms of rabeprazole have been reported in scientific literature. forth.gr The existence of these various forms necessitates thorough characterization to ensure the consistency and performance of the final pharmaceutical product.

Hydrates and Solvates: Formation and Characterization

In addition to anhydrous polymorphs, rabeprazole sodium can form hydrates and solvates, which are crystalline structures that incorporate water or solvent molecules, respectively, into their lattice. Several hydrated forms of rabeprazole sodium have been identified, including a hemihydrate (Form α), a monohydrate (Form γ), and a sesquihydrate. rasayanjournal.co.ingoogle.comuninsubria.it

Form α is a crystalline hydrate (B1144303) with a water content of approximately 2.2% to 3.0% by weight, corresponding to a hemihydrate. rasayanjournal.co.inepo.org Another hydrated form, designated as Form β, has a higher water content, ranging from 6.0% to 7.2%. epo.org Form γ is described as a substantially monohydrate form, with a water content between 4.5% and 5.0%. google.comgoogleapis.com The monohydrate form is noted for being non-hygroscopic and exhibiting better chemical stability compared to the more hygroscopic hemihydrate and sesquihydrate forms. uninsubria.it

The formation of these hydrates is influenced by the conditions of crystallization, such as the solvent system and temperature.

Methods for Polymorph Preparation and Interconversion

Specific polymorphic forms of rabeprazole sodium can be prepared through controlled crystallization processes. The choice of solvent or solvent system is a critical factor in determining which polymorph is obtained.

Form X can be prepared by crystallization from a mixture of a chlorinated C1-C3 hydrocarbon solvent and a C5-C10 alkane or a C5-C10 cyclic alkane. rasayanjournal.co.in

Form Y is obtained through crystallization from a C3-C5 straight or branched chain alcohol and an ether solvent. rasayanjournal.co.in

Form F can be prepared by crystallizing rabeprazole sodium from an ether-based organic solvent. rasayanjournal.co.in

Form γ (monohydrate) can be prepared by dissolving amorphous rabeprazole sodium in ethyl acetate (B1210297) and adding a saturated solution of sodium bicarbonate, followed by seeding with Form γ crystals. google.com Another method involves dispersing rabeprazole sodium in a polar aprotic solvent like ethyl acetate, heating to facilitate dissolution, and then allowing it to crystallize. google.com

Amorphous rabeprazole sodium can be produced on a commercial scale using an agitated thin film dryer (ATFD). rasayanjournal.co.inresearchgate.net This process involves dissolving the compound in a solvent like methanol (B129727) and then rapidly evaporating the solvent under vacuum. rasayanjournal.co.in

Interconversion between polymorphs can also occur. For instance, it has been observed that the monohydrate gamma (γ) form can transform into the amorphous form when stressed with anhydrous ethanol (B145695), likely due to the removal of water from the crystal lattice. forth.gr

Characterization Techniques for Polymorphism

A variety of analytical techniques are employed to identify and differentiate the various polymorphic forms of rabeprazole sodium. These methods provide information about the crystal structure, thermal properties, and composition of the solid-state forms.

X-Ray Powder Diffraction (XRPD)

X-Ray Powder Diffraction (XRPD) is a primary and powerful technique for distinguishing between different crystalline polymorphs. Each crystalline form produces a unique diffraction pattern, characterized by a specific set of peaks at distinct 2θ angles. The amorphous form, lacking a crystal lattice, does not produce sharp diffraction peaks. rasayanjournal.co.in

Below is a table summarizing the characteristic XRPD peaks for several known polymorphs of rabeprazole sodium.

| Polymorphic Form | Characteristic XRPD Peaks (2θ) rasayanjournal.co.ingoogle.comepo.org |

| Form α (hemihydrate) | 3.8, 5.1, 7.1, 16.9, 17.6, 18.8, 19.9 (± 0.2°) |

| Form β | 4.7, 9.4, 13.2, 16.8, 22.2 (± 0.2°) |

| Form γ (monohydrate) | 10.5, 18.0, 18.4, 19.4, 21.1, 21.7, 22.9, 23.3, 27.1, 31.6 (± 0.2°) |

| Form F | 18.0, 20.9, 21.2 (± 0.1°) |

| Form X | 5.13, 6.606, 7.244, 8.569, 9.353, 10.565, 12.161, 12.923, 14.414, 14.864, 16.372, 17.309, 18.173, 19.072, 20.01, 20.539, 22.177, 23.469, 24.81, 25.494 |

| Form Y | 5.61, 7.207, 7.725, 9.649, 10.352, 11.231, 14.546, 16.418, 16.899, 19.442, 24.943 |

| Form Z | 4.694, 9.070, 9.417, 11.254, 14.712, 16.241, 17.264, 18.522, 19.320, 19.626, 19.920, 20.802, 21.477, 23.073, 24.814, 25.702, 27.470, 30.009, 30.653, 33.365, 36.950 |

| Amorphous | No diffraction peaks |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the thermal properties of the polymorphs, such as melting points and phase transitions. Each polymorphic form typically exhibits a unique DSC thermogram.

The following table outlines the DSC thermal events for various rabeprazole sodium polymorphs.

| Polymorphic Form | DSC Thermal Events rasayanjournal.co.ingoogle.comgoogleapis.comgoogle.com |

| Amorphous | Endothermic peaks at ~66.46°C, 107.14°C, 147.63°C and an exothermic peak at 221.08°C |

| Form α (hemihydrate) | Endothermic peaks at 123.93°C and 179.10°C |

| Form γ (monohydrate) | Endothermic peak at about 152°C |

| Form F | Endothermic peak at 128.93°C and an exothermic peak at 237.67°C |

| Form X | Endothermic peak at 154.62°C and an exothermic peak at 214.65°C |

| Form Y | Endothermic peak at 182.61°C and an exothermic peak at 215.57°C |

| Form Z | Endothermic peak at 106.5°C and an exothermic peak at 228.8°C |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is particularly useful for characterizing hydrates and solvates by quantifying the loss of water or solvent upon heating. jebas.orgbanglajol.inforesearchgate.net TGA can reveal the thermal stability and degradation patterns of the different forms of rabeprazole sodium. jebas.org For instance, TGA of rabeprazole has shown that the compound is chemically unstable above its melting point and decomposes between 153.2–154°C. sci-hub.se

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a critical tool for characterizing the solid-state forms of rabeprazole salts. researchgate.net These techniques probe the vibrational modes of a molecule, which are sensitive to the molecular conformation and the intermolecular interactions within the crystal lattice. researchgate.netpsu.edu Consequently, different polymorphic forms of rabeprazole, which possess distinct crystal structures, will exhibit unique IR and Raman spectra, allowing for their differentiation and characterization. google.com

The analysis of rabeprazole's vibrational spectra is aided by computational methods, such as density functional theory (DFT), which can predict the vibrational frequencies of fundamental modes. researchgate.net These theoretical calculations help in the detailed assignment of observed FT-IR and FT-Raman bands to specific molecular motions. researchgate.net

Key vibrational bands in the rabeprazole spectrum provide a fingerprint for its structure. For instance, the stretching vibrations of the aromatic C=C bonds are typically observed below 1650 cm⁻¹. researchgate.net The S=O stretching vibration is particularly important for rabeprazole. In one study investigating the solid-state degradation of rabeprazole sodium, changes in the FTIR peak corresponding to the S=O stretch at approximately 1094.1 cm⁻¹ were used to monitor the compound's stability. koreascience.kr A decrease in the intensity of this peak was correlated with the degradation of rabeprazole. koreascience.kr

While comprehensive spectral data for every known polymorph is not always publicly detailed, specific forms are often characterized by their spectroscopic data in patent literature. For example, the crystalline Form II of rabeprazole sodium is distinguished and characterized by its unique Infrared spectrometry data, in addition to other analytical techniques. google.com Differences between the spectra of various polymorphs arise from shifts in peak positions and changes in relative intensities, reflecting the distinct molecular environments in each crystal form.

Table 1: Illustrative Vibrational Spectroscopy Data for Rabeprazole Analysis

| Spectral Region/Band | Approximate Wavenumber (cm⁻¹) | Significance in Rabeprazole Analysis |

| C=C Aromatic Stretching | 1488 - 1567 | Characteristic of the benzimidazole (B57391) and pyridine (B92270) aromatic rings. researchgate.net |

| S=O Stretching | ~1094 | A key indicator of the sulfoxide (B87167) group's integrity; changes can signal chemical degradation. koreascience.kr |

| CH₃ Stretching | 2800 - 3000 | Corresponds to the methyl group on the pyridine ring. researchgate.net |

This table is illustrative. Specific peak positions can vary slightly between different polymorphic forms and measurement conditions.

Solid-State Nuclear Magnetic Resonance (SS-NMR)

Solid-State Nuclear Magnetic Resonance (SS-NMR) is a powerful, non-destructive technique for the detailed characterization of pharmaceutical solids, including the various polymorphic and amorphous forms of rabeprazole salts. wikipedia.orgbruker.com Unlike techniques that rely on long-range crystalline order, such as X-ray diffraction, SS-NMR probes the local atomic environment of nuclei (e.g., ¹³C, ¹H, ¹⁵N), making it exceptionally sensitive to the subtle structural differences between polymorphs. yydbzz.commdpi.com

In the solid state, the precise resonance frequency (chemical shift) of a nucleus is highly dependent on the local electronic environment, which is influenced by molecular conformation, crystal packing, and intermolecular interactions like hydrogen bonding. yydbzz.com Since polymorphs of rabeprazole have different arrangements of molecules in their crystal lattice, the magnetically non-equivalent atoms in their respective asymmetric units will produce distinct sets of chemical shifts in their SS-NMR spectra. bruker.com This allows SS-NMR to act as a fingerprinting technique for identifying and distinguishing between different crystalline forms. researchgate.net

Furthermore, SS-NMR is highly effective for:

Quantification: It can determine the relative proportions of different polymorphs in a mixed-phase sample or quantify the amount of amorphous content within a crystalline batch. bruker.com

Structural Elucidation: Advanced SS-NMR experiments can provide information on internuclear distances and molecular dynamics, aiding in a more complete structural characterization of solid forms. researchgate.net

Studying Interactions: The technique can be used to analyze drug-excipient interactions at a molecular level within a pharmaceutical formulation. researchgate.net

Cross-polarization magic-angle spinning (CP/MAS) is a standard SS-NMR experiment used for pharmaceutical analysis, particularly for acquiring ¹³C spectra with enhanced sensitivity and resolution. bruker.com The resulting high-resolution spectra can clearly resolve individual carbon sites, providing a detailed fingerprint for each solid form of rabeprazole.

Table 2: Application of SS-NMR in the Polymorphic Analysis of Rabeprazole Salts

| Nucleus | SS-NMR Parameter | Information Obtained for Rabeprazole Polymorphs |

| ¹³C | Chemical Shift | Provides a distinct "fingerprint" for each polymorph due to differences in crystal packing and molecular conformation. bruker.comyydbzz.com |

| ¹H | Chemical Shift, Relaxation Times | Sensitive to hydrogen bonding and molecular mobility, helping to differentiate forms with different hydrogen bond networks or dynamics. researchgate.net |

| Various | Relaxation Times (T₁) | Measures molecular mobility, which can differ between stable crystalline forms and less-ordered amorphous or metastable forms. yydbzz.com |

Influence of Polymorphism on Chemical Stability

The chemical stability of rabeprazole is a critical attribute, as the molecule is known to be susceptible to degradation under conditions of heat, moisture, light, and acidic pH. nih.govpsu.edu The stability of rabeprazole sodium is pH-dependent; it degrades rapidly in acidic environments but is more stable under alkaline conditions. psu.edu Crucially, this stability is not uniform across all its solid-state forms; polymorphism has a direct and significant impact on the chemical robustness of rabeprazole salts.

Different crystalline forms exhibit varying degrees of stability due to differences in their crystal lattice energy, molecular packing, and accessibility to reactants like water. google.com Generally, amorphous forms are less stable than their crystalline counterparts because of their higher thermodynamic energy and disordered molecular arrangement. researchgate.net For example, amorphous rabeprazole sodium is less stable than crystalline Form II, particularly at relative humidity levels up to 60%. rasayanjournal.co.in

Specific polymorphic forms of rabeprazole sodium have been identified as having superior stability profiles, which is a significant advantage for pharmaceutical development.

Form X and Form Y: These crystalline forms have been reported to show better thermostability and photostability compared to other prazoles like pantoprazole (B1678409) sodium and omeprazole (B731) sodium. google.com

Form F: This polymorph has been noted as being free from the storage stability issues that can affect the raw drug substance. rasayanjournal.co.in

Degradation Pathway: The degradation of rabeprazole often involves the sulfoxide group. In solid-state compatibility studies with acidic excipients, the degradation of rabeprazole sodium was accompanied by a color change to brown and could be monitored by the decrease in the S=O stretching band in FTIR spectra. koreascience.kr

The selection of a specific polymorphic form is therefore a critical decision in the manufacturing of a stable drug product. Choosing a more stable polymorph can mitigate degradation during storage and ensure the quality and efficacy of the final dosage form. google.comrasayanjournal.co.in

Table 3: Summary of Stability Characteristics of Rabeprazole Sodium Forms

| Solid Form | Reported Stability Characteristics | Source(s) |

| Amorphous | Unstable, particularly to moisture and heat. nih.govrasayanjournal.co.in Decomposes around 140-141°C. researchgate.netrasayanjournal.co.in | nih.govresearchgate.netrasayanjournal.co.in |

| Form II | More stable than the amorphous form at relative humidity up to 60%. rasayanjournal.co.in | rasayanjournal.co.in |

| Form F | Reported to be free from storage stability problems. rasayanjournal.co.in | rasayanjournal.co.in |

| Form X | Exhibits enhanced thermostability and photostability. google.com | google.com |

| Form Y | Exhibits enhanced thermostability and photostability. google.com | google.com |

Analytical Methodologies for Chemical Characterization and Purity

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of Rabeprazole(1-) and its related substances. Due to the compound's nature, liquid chromatography is predominantly used, although gas chromatography plays a role in specific analyses.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely applied technique for the analysis of Rabeprazole(1-). The development and validation of HPLC methods are guided by international standards, such as the International Council for Harmonisation (ICH) guidelines, to ensure they are accurate, precise, specific, and robust. scispace.comnih.gov

Method Development: The development of a successful HPLC method for Rabeprazole(1-) involves the careful optimization of several parameters. A key factor is the pH of the mobile phase, as Rabeprazole (B1678785) is known to degrade rapidly in acidic conditions. scispace.com Therefore, mobile phases are typically buffered to a neutral or slightly alkaline pH to ensure the stability of the analyte during analysis. nih.govjapsonline.com Common mobile phase compositions consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govjapsonline.comsphinxsai.com

The choice of the stationary phase is also critical. C18 columns are frequently used, providing good separation for Rabeprazole and its impurities. nih.govsphinxsai.comresearchgate.net Detection is most commonly performed using a UV detector, with the wavelength set at or near the maximum absorbance of Rabeprazole, which is typically around 284-290 nm. scispace.comsphinxsai.com

Validation: Once developed, the HPLC method must be rigorously validated to demonstrate its suitability for its intended purpose. Validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and excipients. nih.govnih.gov

Linearity: The method should demonstrate a linear relationship between the detector response and the concentration of Rabeprazole over a specified range. nih.govsphinxsai.comwjpmr.com Correlation coefficients (r²) are expected to be close to 0.999. nih.govwjpmr.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies by spiking a placebo with known amounts of the drug. nih.govnih.gov Recoveries are typically expected to be within 98-102%.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (RSD) being a key metric. nih.govnih.gov RSD values of less than 2% are generally considered acceptable. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govsphinxsai.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as flow rate, mobile phase composition, and pH, providing an indication of its reliability during routine use. scispace.comnih.gov

Interactive Data Table: Examples of HPLC Method Parameters for Rabeprazole Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | C18 (4.6 x 150mm, 5µm) sphinxsai.com | C18 (100 x 4.6mm, 10µm) nih.gov | Thermosil C18 (4.0 x 125mm, 5µ) wjpmr.com | Hi Q sil C-8 (250mm x 4.6mm, 5µm) wjbphs.com |

| Mobile Phase | Phosphate buffer (pH 5.5):Methanol (30:70) sphinxsai.com | Buffer:Acetonitrile (60:40 v/v), pH 7.6 nih.gov | Methanol:Sodium acetate (B1210297) buffer (pH 3) (70:30) wjpmr.com | Acetonitrile:Phosphate Buffer (pH 7.3) (70:30 v/v) wjbphs.com |

| Flow Rate | 0.9 mL/min sphinxsai.com | 1.0 mL/min nih.gov | 0.7 mL/min wjpmr.com | 1.0 mL/min wjbphs.com |

| Detection Wavelength | 284 nm sphinxsai.com | 280 nm nih.gov | 252 nm wjpmr.com | 230 nm wjbphs.com |

| Retention Time | 2.657 min sphinxsai.com | Not Specified | 2.566 min wjpmr.com | 3.658 min wjbphs.com |

| Linearity Range | 20-60 µg/mL sphinxsai.com | 0.05-12.0 µg/mL nih.gov | 5-25 µg/mL wjpmr.com | 20-120 µg/mL wjbphs.com |

Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Gas Chromatography (GC) is the primary technique for the determination of residual solvents in pharmaceutical substances, as mandated by regulatory bodies. scispace.comthermofisher.com Residual solvents are organic volatile chemicals used or produced during the synthesis of the drug substance or in the preparation of the pharmaceutical product. thermofisher.com Their levels must be controlled to ensure patient safety.

Headspace GC (HS-GC) is the preferred method for analyzing residual solvents in Rabeprazole. scispace.comoup.com This technique involves heating the sample in a sealed vial to allow volatile solvents to partition into the headspace gas, which is then injected into the GC system. This avoids the introduction of non-volatile matrix components into the GC column. oup.com

Method development for residual solvent analysis involves selecting an appropriate column (e.g., with a non-polar or moderately polar stationary phase) and optimizing the temperature program to separate a wide range of potential solvents. scispace.com A flame ionization detector (FID) is commonly used for quantification due to its broad response to organic compounds. oup.com Validation of the GC method is performed according to ICH guidelines to ensure its suitability for quantifying residual solvents at their specified limits. thermofisher.compmda.go.jp

Chiral Chromatography for Enantiomeric Purity

Rabeprazole is a chiral compound, existing as a racemic mixture of two enantiomers, R-(+)-rabeprazole and S-(-)-rabeprazole. researchgate.netnih.gov Since enantiomers can have different pharmacological and toxicological profiles, it is essential to have analytical methods to separate and quantify them. shimadzu-webapp.eu Chiral chromatography, particularly chiral HPLC, is the method of choice for determining the enantiomeric purity of Rabeprazole. researchgate.netxml-journal.net

The development of a chiral separation method involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for the enantioseparation of Rabeprazole. researchgate.netxml-journal.netphenomenex.com For instance, a Chiralpak IC column, which has a cellulose tris(3,5-dichlorophenylcarbamate) stationary phase, has been successfully used. mdpi.com

The mobile phase composition is also a critical factor. Normal-phase (using solvents like hexane (B92381) and ethanol) and reversed-phase conditions can be employed. researchgate.netphenomenex.com The addition of small amounts of additives, such as ethylenediamine, can improve peak shape and resolution. researchgate.net

Validation of a chiral HPLC method follows similar principles to achiral HPLC validation, with a particular focus on the ability to accurately quantify the minor enantiomer in the presence of a large excess of the major enantiomer. researchgate.net Capillary electrophoresis (CE) has also been explored as a promising alternative for the enantioseparation of Rabeprazole, utilizing cyclodextrins as chiral selectors. koreascience.kr

Interactive Data Table: Research Findings on Chiral Separation of Rabeprazole

| Technique | Chiral Stationary Phase (CSP) / Selector | Mobile Phase | Key Finding |

| Chiral HPLC | Chiralpak IC (cellulose-based) researchgate.net | Hexane:Ethanol (B145695):Ethylenediamine (30:70:0.05 v/v) researchgate.net | Achieved baseline separation with a resolution greater than 6.0. researchgate.net |

| Chiral HPLC | CHIRALPAK-AGP (α1-acid glycoprotein) xml-journal.net | Acetonitrile and phosphate buffer (pH 6.0) xml-journal.net | Method was linear for S-rabeprazole in the range of 38.4-576 µg·L⁻¹. xml-journal.net |

| Chiral HPLC | Lux Cellulose-4 phenomenex.com | Reversed-phase conditions | Optimal resolution for Rabeprazole enantiomers. phenomenex.com |

| Capillary Electrophoresis (CE) | Sulfobutyl ether-β-CD and γ-CD (dual selectors) koreascience.kr | Not specified | Provided effective chiral separation and good stability of rabeprazole. koreascience.kr |

Spectroscopic Techniques

Spectroscopic techniques are invaluable for the structural elucidation and quantification of Rabeprazole(1-). They are often used in conjunction with chromatographic methods to provide comprehensive analytical data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantitative analysis of Rabeprazole in bulk and pharmaceutical dosage forms. saudijournals.comresearchgate.net The method is based on the measurement of the absorption of UV radiation by the molecule. Rabeprazole exhibits a characteristic UV spectrum with a maximum absorbance (λmax) typically observed around 284-292 nm, depending on the solvent used. saudijournals.comasianpharmtech.com

For quantitative analysis, a calibration curve is constructed by plotting the absorbance versus the concentration of standard solutions of Rabeprazole. asianpharmtech.comjocpr.com The concentration of Rabeprazole in a sample solution can then be determined from its absorbance using this curve. The method must be validated for linearity, accuracy, and precision according to ICH guidelines. saudijournals.comresearchgate.netjocpr.com While UV-Vis spectroscopy is a powerful tool for quantification, it is less specific than chromatography, as other substances in the sample that absorb at the same wavelength can cause interference.

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Infrared (IR) and Raman spectroscopy are powerful techniques for the structural elucidation of molecules. They provide information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds. While detailed studies specifically on the Raman spectroscopy of Rabeprazole are less common in the readily available literature, IR spectroscopy is a standard technique used for the identification and characterization of the compound.

The IR spectrum of Rabeprazole would show characteristic absorption bands corresponding to its various functional groups, such as N-H stretching, C=N stretching of the benzimidazole (B57391) ring, S=O stretching of the sulfoxide (B87167) group, and C-O-C stretching of the ether linkage. These spectral fingerprints can be used to confirm the identity of Rabeprazole and to detect the presence of impurities that may have different functional groups.

Mass Spectrometry (MS) and LC-MS for Impurity Identification

Mass Spectrometry (MS), particularly when coupled with Liquid Chromatography (LC-MS), is a powerful tool for the identification and characterization of impurities in Rabeprazole. This technique allows for the determination of the mass-to-charge ratio of ions, providing valuable information about the molecular weight of impurities.

Several studies have utilized LC-MS to identify process-related impurities and degradation products of Rabeprazole. pillbuys.comresearchgate.netjocpr.com For instance, in one study, six impurities in Rabeprazole sodium bulk drug substance were detected using a high-performance liquid chromatographic (HPLC) method, with their levels ranging from 0.60% to 1.46%. pillbuys.comresearchgate.net LC-MS was then employed to determine the mass of these impurities. pillbuys.comresearchgate.net The structures of these impurities were further elucidated using techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, and they were confirmed by co-injecting synthesized impurity standards. pillbuys.comresearchgate.net

In another investigation, seven impurities were observed during the synthesis of Rabeprazole sodium, with four of them being novel. jocpr.com A gradient HPLC method was used for their detection, and LC-MS was instrumental in identifying their mass numbers. jocpr.com Similarly, two previously unreported process impurities in Rabeprazole sodium, a chloro analogue and a methoxy (B1213986) analogue, were identified using LC-MS at levels between 0.05% and 0.8%. nih.gov

LC-MS is also critical for identifying potential genotoxic impurities. A sensitive and validated LC-MS method was developed for the quantification of three potential genotoxic impurities in Rabeprazole drug substance: O-phenylenediamine, 4-nitrolutidine-N-oxide, and benzyltriethylammonium chloride. researcher.life This method utilized a triple quadrupole mass detector with electrospray ionization in selected ion recording mode, demonstrating the high sensitivity and specificity of LC-MS for trace-level impurity analysis. researcher.life

The development of a mass spectrometry compatible chromatographic method is essential for successful impurity analysis. One such method utilized a C18 column with a mobile phase of 0.01 M ammonium (B1175870) acetate (pH 6.0) and acetonitrile. pillbuys.com The mass spectra of the impurities were then recorded on a Q-trap LC-MS/MS mass spectrometer. pillbuys.com

Interactive Data Table: Identified Impurities in Rabeprazole(1-) by LC-MS

| Impurity Name | Method of Identification | Reference |

| 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl]thio]-1H-benzimidazole | LC-MS, IR, NMR | pillbuys.comresearchgate.net |

| 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] methyl] sulfonyl]-1H-benzimidazole | LC-MS, IR, NMR | pillbuys.comresearchgate.net |

| 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl-1-oxide] methyl] sulfonyl]-1H-benzimidazole | LC-MS, IR, NMR | pillbuys.comresearchgate.net |

| 2-[[[4-(3-methoxypropoxy)-3-methyl] pyridin-2-yl]methanesulfinyl]-1-[[4-(3-methoxypropoxy)-3-methyl]pyridin-2-ylmethyl]-1H-benzimidazole | LC-MS, IR, NMR | pillbuys.comresearchgate.net |